molecular formula C10H11NO6S B13082994 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione

7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione

Cat. No.: B13082994
M. Wt: 273.26 g/mol
InChI Key: MMBQMTFKONGECY-UHFFFAOYSA-N
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Description

7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring with hydroxy and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-6,8-dimethoxy-3,4-dihydro-2H-1,2-benzothiazine-1,1,3-trione is unique due to its specific substituents and the resulting biological activities.

Properties

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

7-hydroxy-6,8-dimethoxy-1,1-dioxo-4H-1λ6,2-benzothiazin-3-one

InChI

InChI=1S/C10H11NO6S/c1-16-6-3-5-4-7(12)11-18(14,15)10(5)9(17-2)8(6)13/h3,13H,4H2,1-2H3,(H,11,12)

InChI Key

MMBQMTFKONGECY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CC(=O)NS2(=O)=O)OC)O

Origin of Product

United States

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